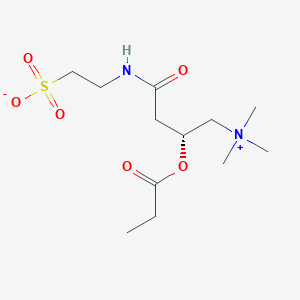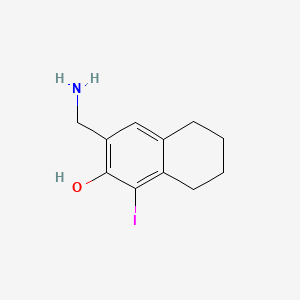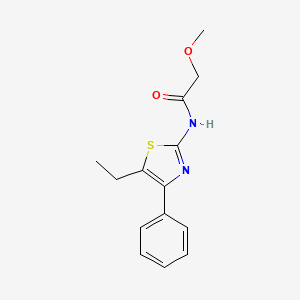
Umbellulone
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
The primary target of Umbellulone is the Transient Receptor Potential Ankyrin 1 (TRPA1) channel . This channel is expressed in a subset of peptidergic, nociceptive neurons .
Mode of Action
This compound interacts with the TRPA1 channel, stimulating it and causing changes in the body . It selectively stimulates TRPA1-expressing cells and rat trigeminal ganglion neurons . This interaction is believed to be due to this compound’s ability to rapidly bind thiols .
Biochemical Pathways
This compound’s interaction with the TRPA1 channel activates the trigeminovascular system . This system is involved in the transmission of pain in the head and face. Activation of this system by this compound leads to a calcium-dependent release of calcitonin gene-related peptide (CGRP) from rodent trigeminal nerve terminals in the dura mater .
Pharmacokinetics
The pharmacokinetics of this compound, given by either intravenous or intranasal administration, suggest that TRPA1 stimulation, which eventually results in meningeal vasodilatation, may be produced via two different pathways, depending on the dose . .
Result of Action
The activation of the trigeminovascular system by this compound causes nociceptive responses and CGRP release . In wild-type mice, this compound elicited excitation of trigeminal neurons and released CGRP from sensory nerve terminals . These responses were absent in TRPA1 deficient mice .
Action Environment
Environmental factors can influence the action of this compound. For instance, the compound’s action can be influenced by its method of administration. Intranasal application or intravenous injection of this compound increased rat meningeal blood flow in a dose-dependent manner . This response was selectively inhibited by systemic administration of TRPA1 or CGRP receptor antagonists .
Biochemische Analyse
Biochemical Properties
Umbellulone plays a significant role in biochemical reactions, particularly through its interaction with thiols. It has a high-affinity binding for thiols, such as cysteamine, which makes it a reactive molecule. This compound is known to stimulate the transient receptor potential ankyrin 1 (TRPA1) channel in a subset of peptidergic, nociceptive neurons. This interaction leads to the activation of the trigeminovascular system, causing the release of calcitonin gene-related peptide from sensory nerve terminals .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by activating the TRPA1 channel, which leads to the excitation of trigeminal neurons and the release of calcitonin gene-related peptide. This activation results in nociceptive responses and meningeal vasodilation. This compound’s impact on cell signaling pathways includes the stimulation of calcium-dependent release of peptides from trigeminal nerve terminals, affecting gene expression and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules and the activation of the TRPA1 channel. This compound binds to thiols, leading to the activation of TRPA1-expressing cells and neurons. This activation triggers a cascade of events, including the release of calcitonin gene-related peptide and the excitation of trigeminal neurons. The molecular mechanism also involves enzyme inhibition or activation, resulting in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is a lipophilic liquid at room temperature and has a boiling point of 220°C. Its stability and degradation over time can influence its long-term effects on cellular function. Studies have shown that this compound can cause sustained nociceptive behavior and meningeal vasodilation, with its effects being dose-dependent and influenced by the method of administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can cause mild nociceptive responses, while higher doses can lead to significant meningeal vasodilation and nociceptive behavior. Toxic or adverse effects at high doses include severe headaches and increased blood flow in the meninges. These threshold effects highlight the importance of dosage in studying the biochemical and physiological effects of this compound .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. It is metabolized through pathways that involve the binding of thiols and the activation of TRPA1 channels. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse from the nasal mucosa to perivascular nerve terminals in meningeal vessels, or it can stimulate trigeminal endings within the nasal mucosa, activating reflex pathways. The transport and distribution of this compound are influenced by its lipophilic nature and its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within cells can affect its ability to activate TRPA1 channels and influence cellular responses. Understanding the subcellular localization of this compound provides insights into its biochemical and physiological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Umbellulone can be synthesized through various organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the bicyclic structure .
Industrial Production Methods: Industrial production of this compound often involves the extraction from the leaves of Umbellularia californica. The leaves are subjected to steam distillation to obtain the essential oil, which is then fractionated to isolate this compound . This method leverages the natural abundance of the compound in the plant, making it a cost-effective approach.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of more oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Umbellulon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung zur Untersuchung der Reaktivität von Monoterpenketonen verwendet.
Industrie: Die Verbindung wird aufgrund ihres charakteristischen Geruchs in der Duftstoffindustrie verwendet.
5. Wirkmechanismus
Umbellulon übt seine Wirkung hauptsächlich durch die Aktivierung des transienten Rezeptorpotential-Ankyrin-1-Kanals in einer Untergruppe peptiderger, nozizeptiver Neuronen aus . Diese Aktivierung führt zur Freisetzung von Calcitonin-Gen-bezogenem Peptid aus den Nervenendigungen der sensorischen Nerven, was nozizeptive Reaktionen und eine meningeale Vasodilatation verursacht . Die hohe Affinität der Verbindung für Thiole spielt ebenfalls eine Rolle für ihre Reaktivität und biologische Wirkungen .
Ähnliche Verbindungen:
- Thujenon
- Thujen-2-on
- Piperiton
- Verbenon
- 3-Caren
Vergleich: Umbellulon ist unter diesen Verbindungen einzigartig aufgrund seiner spezifischen Aktivierung des transienten Rezeptorpotential-Ankyrin-1-Kanals und seiner starken kopfschmerzverursachenden Eigenschaften . Obwohl andere ähnliche Verbindungen strukturelle Merkmale teilen, unterscheidet sich Umbellulon durch seine einzigartige biologische Aktivität .
Vergleich Mit ähnlichen Verbindungen
- Thujenone
- Thujen-2-one
- Piperitone
- Verbenone
- 3-Carene
Comparison: Umbellulone is unique among these compounds due to its specific activation of the transient receptor potential ankyrin 1 channel and its potent headache-inducing properties . While other similar compounds may share structural features, this compound’s distinct biological activity sets it apart .
Eigenschaften
IUPAC Name |
(1R,5S)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-6(2)10-5-8(10)7(3)4-9(10)11/h4,6,8H,5H2,1-3H3/t8-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTVJAQLCIHAFV-WCBMZHEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2(C1C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@@]2([C@H]1C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016986 | |
| Record name | (R)-Umbellulone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
546-78-1 | |
| Record name | (1R,5S)-4-Methyl-1-(1-methylethyl)bicyclo[3.1.0]hex-3-en-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=546-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,5S)-4-Methyl-1-propan-2-ylbicyclo(3.1.0)hex-3-en-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Umbellulone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 546-78-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S,5S)-7-[(1S,2R,3R,4S,6R,8S,8aR)-3,4,6-trihydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1202686.png)



![5-bromo-3-[[2-(4-cyclohexyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1202692.png)







